4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}chromane
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Overview
Description
4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}chromane is a synthetic organic compound characterized by the presence of a chromane ring substituted with a 3,5-bis(trifluoromethyl)benzyl group
Mechanism of Action
Target of Action
It’s known that the compound is used in the synthesis of covalent organic frameworks .
Mode of Action
The compound “4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}chromane” is used to modify triazine-based covalent organic frameworks . The high electronegativity and large steric hindrance of the compound successfully suppress the diffusion of polysulfides, leading to improved capacity and cyclic stability of lithium-sulfur batteries .
Biochemical Pathways
The compound “this compound” is involved in the synthesis of covalent organic frameworks, which are used to suppress the shuttle effect of polysulfides in lithium-sulfur batteries . The suppression of polysulfide diffusion is a key step in improving the capacity and cyclic stability of these batteries .
Result of Action
The modification of the triazine-based covalent organic framework with “this compound” leads to the suppression of polysulfide diffusion, thereby improving the capacity and cyclic stability of lithium-sulfur batteries . Cells with the modified separator exhibited a high initial capacity and maintained a significant portion of this capacity even after many cycles .
Action Environment
The action of “this compound” is influenced by the environment in which it is used. For instance, in the context of lithium-sulfur batteries, the compound’s effectiveness in suppressing polysulfide diffusion contributes to the improved performance of the batteries . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}chromane typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl bromide with chromane under specific conditions. One common method includes dissolving 3,5-bis(trifluoromethyl)benzyl alcohol in toluene, followed by the addition of triphenylphosphine and carbon tetrabromide under ice-bath conditions. The mixture is stirred and then subjected to column chromatography to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}chromane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, acids, or bases can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}chromane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)benzyl alcohol: A related compound with similar structural features but different functional groups.
3,5-Bis(trifluoromethyl)benzyl bromide: Another related compound used as an intermediate in the synthesis of various organic molecules
Properties
IUPAC Name |
4-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-3,4-dihydro-2H-chromene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F6O2/c19-17(20,21)12-7-11(8-13(9-12)18(22,23)24)10-26-16-5-6-25-15-4-2-1-3-14(15)16/h1-4,7-9,16H,5-6,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUBSRXBZTWECZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1OCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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